![molecular formula C20H18N6OS B2834214 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1796989-61-1](/img/structure/B2834214.png)
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety . These functional groups suggest that the compound could have interesting chemical and physical properties, and potentially useful biological activity .
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the pyrazole and pyridine rings, followed by the introduction of the benzo[c][1,2,5]thiadiazole moiety .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of double bonds in the pyrazole, pyridine, and benzo[c][1,2,5]thiadiazole moieties . This planarity and conjugation could result in interesting optical and electronic properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the electron-rich pyridine and pyrazole rings, which could act as nucleophiles in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in the formation of hydrogen bonds with other molecules, affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Thiadiazole derivatives have been synthesized and evaluated for their potential as antimycobacterial agents. These compounds, due to their structural features, have shown promising activity against Mycobacterium tuberculosis, offering a pathway for the development of new therapeutic agents against tuberculosis. The design of such molecules often targets specific bacterial enzymes or pathways critical for the survival of the bacteria, highlighting the compound's potential application in antimicrobial research and drug development (Gezginci, Martin, & Franzblau, 1998).
Inhibition of Photosynthetic Electron Transport
Pyrazole derivatives, particularly those incorporating thiadiazole and pyrazole moieties, have been investigated for their ability to inhibit photosynthetic electron transport. This type of activity is crucial for developing herbicides that can target specific pathways within plant cells, leading to the cessation of photosynthesis. The structure-activity relationship studies of these compounds help in understanding how modifications in the chemical structure affect their biological activity and potential as photosynthetic electron transport inhibitors, which is essential for agricultural chemistry and plant science research (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Anticancer Agents
The structural complexity and diverse biological activity of thiadiazole derivatives make them suitable candidates for anticancer research. By targeting various cellular pathways, such as p53 signaling or other cancer cell-specific mechanisms, these compounds offer a basis for developing novel anticancer therapies. Research into the synthesis and biological evaluation of pyrazolopyrimidines and related derivatives demonstrates the potential of these compounds in cancer treatment, underscoring the importance of chemical synthesis in drug discovery and development (Nassar, Atta-Allah, & Elgazwy, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-20(15-3-4-16-18(11-15)25-28-24-16)22-9-10-26-19(14-1-2-14)12-17(23-26)13-5-7-21-8-6-13/h3-8,11-12,14H,1-2,9-10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNAPTYFZUSEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
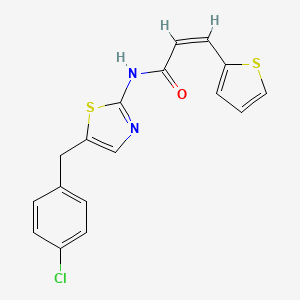
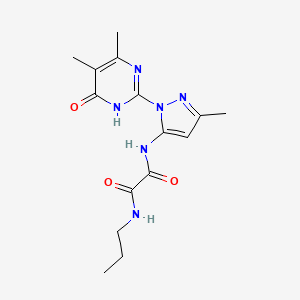




![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2834142.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2834144.png)
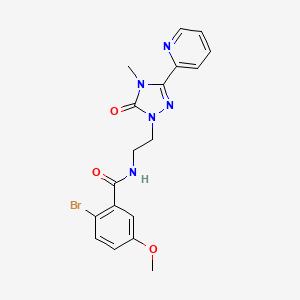
![6-(Quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione](/img/structure/B2834146.png)
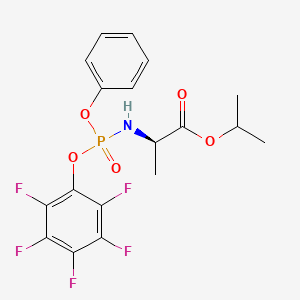
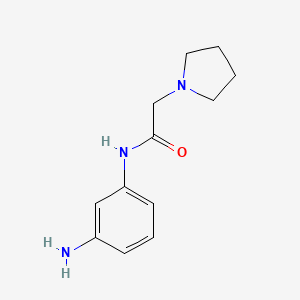
![5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2834151.png)

